molecular formula C13H14BNO4S B1289107 (4-(N-Benzylsulfamoyl)phenyl)boronic acid CAS No. 548769-96-6

(4-(N-Benzylsulfamoyl)phenyl)boronic acid

Cat. No.: B1289107
CAS No.: 548769-96-6
M. Wt: 291.1 g/mol
InChI Key: LRHAPENXSWTNOS-UHFFFAOYSA-N
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Description

(4-(N-Benzylsulfamoyl)phenyl)boronic acid is an organoboron compound that features a boronic acid group attached to a phenyl ring, which is further substituted with a benzylsulfamoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-(N-Benzylsulfamoyl)phenyl)boronic acid typically involves the reaction of 4-aminophenylboronic acid with benzylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or chromatography.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving automated systems for precise control of temperature, solvent addition, and reaction time.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding boronic esters or acids.

    Reduction: The compound can be reduced to form boronic acid derivatives with different functional groups.

    Substitution: It can participate in substitution reactions where the benzylsulfamoyl group is replaced with other functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or sodium periodate are commonly used.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.

    Substitution: Various nucleophiles can be used under basic or acidic conditions to achieve substitution.

Major Products: The major products formed from these reactions include boronic esters, boronic acids, and substituted phenylboronic acid derivatives.

Scientific Research Applications

(4-(N-Benzylsulfamoyl)phenyl)boronic acid has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

    Biology: The compound is explored for its potential as a molecular probe for detecting and quantifying biomolecules that contain cis-diol groups, such as sugars and nucleotides.

    Medicine: Research is ongoing to investigate its potential as a therapeutic agent, particularly in the development of boron-containing drugs for cancer treatment.

    Industry: It is used in the development of advanced materials, including polymers and sensors, due to its ability to form stable complexes with various molecules.

Comparison with Similar Compounds

    Phenylboronic acid: Lacks the benzylsulfamoyl group, making it less selective for certain applications.

    (4-(N-Methylsulfamoyl)phenyl)boronic acid: Similar structure but with a methyl group instead of a benzyl group, affecting its reactivity and binding properties.

    (4-(N-Benzylsulfonamido)phenyl)boronic acid: Similar but with a

Properties

IUPAC Name

[4-(benzylsulfamoyl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14BNO4S/c16-14(17)12-6-8-13(9-7-12)20(18,19)15-10-11-4-2-1-3-5-11/h1-9,15-17H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRHAPENXSWTNOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)S(=O)(=O)NCC2=CC=CC=C2)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14BNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60621972
Record name [4-(Benzylsulfamoyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60621972
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

548769-96-6
Record name [4-(Benzylsulfamoyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60621972
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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